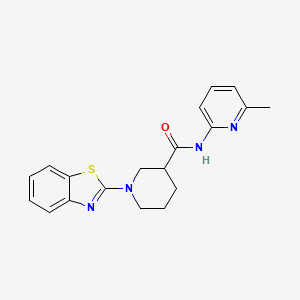
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of piperidine derivatives and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide acts as a modulator of various biological processes by binding to specific receptors or enzymes. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide binds to dopamine, serotonin, and norepinephrine receptors, thereby modulating their activity and affecting mood, cognition, and behavior. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to interact with GABA receptors, which are involved in the regulation of anxiety and addiction. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to exert various biochemical and physiological effects, depending on the target system. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to increase the release of dopamine and serotonin, resulting in enhanced mood and cognition. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to reduce anxiety and addiction-related behaviors by modulating GABA receptor activity. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high potency. However, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide also has several limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide research, including the development of more potent and selective analogs, the investigation of its potential for combination therapy in oncology, and the exploration of its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide and to determine its potential for clinical use in humans.
In conclusion, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, or 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its ability to modulate various biological processes, including neurotransmitter activity, GABA receptor activity, and tumor growth. While 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its potential for clinical use in humans.
Métodos De Síntesis
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 1,3-benzothiazole-2-thiol with 2-chloro-6-methylpyridine, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-6-4-10-17(20-13)22-18(24)14-7-5-11-23(12-14)19-21-15-8-2-3-9-16(15)25-19/h2-4,6,8-10,14H,5,7,11-12H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGQFRSTYRPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7551558.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine](/img/structure/B7551565.png)
![3-ethyl-2,4-dioxo-N-[1-(1-phenylethyl)pyrrolidin-3-yl]-1H-quinazoline-7-carboxamide](/img/structure/B7551575.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7551584.png)
![N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7551599.png)
![6-[3-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551600.png)
![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![[1-(3,4-Dichlorobenzoyl)piperidin-3-yl]-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7551629.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B7551643.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B7551652.png)